Cas no 921880-87-7 (N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide)

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide structure
921880-87-7 structure
Product Name:N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide
CAS No:921880-87-7
MF:C22H25N3O4S
MW:427.516604185104
CID:6103819
PubChem ID:41241554
Update Time:2025-07-09

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide
    • Benzenesulfonamide, N-[2-[3-(4-ethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-ethyl-
    • 921880-87-7
    • N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide
    • N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide
    • N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-ethylbenzenesulfonamide
    • AKOS024630367
    • F2237-0343
    • Inchi: 1S/C22H25N3O4S/c1-3-17-5-11-20(12-6-17)30(27,28)23-15-16-25-22(26)14-13-21(24-25)18-7-9-19(10-8-18)29-4-2/h5-14,23H,3-4,15-16H2,1-2H3
    • InChI Key: ZMPAUSNVXSVLKB-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2N=C(C3=CC=C(OCC)C=C3)C=CC2=O)(=O)=O)=CC=C(CC)C=C1

Computed Properties

  • Exact Mass: 427.15657746g/mol
  • Monoisotopic Mass: 427.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 96.4Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 596.3±60.0 °C(Predicted)
  • pka: 10.81±0.50(Predicted)

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide

N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}-4-Ethylbenzenesulfonamide: A Comprehensive Overview

N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}-4-Ethylbenzenesulfonamide, commonly referred to by its CAS number 921880-87-7, is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which combines a sulfonamide group with a dihydropyridazine moiety, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.

The molecular structure of this compound is intriguing, featuring a dihydropyridazine ring system substituted with an ethoxyphenyl group and an ethylsulfonamide substituent. The dihydropyridazine ring is a six-membered aromatic structure with two adjacent nitrogen atoms, which contributes to its stability and reactivity. The presence of the ethoxyphenyl group introduces electronic effects that can influence the compound's solubility and bioavailability, while the sulfonamide group is known for its ability to form hydrogen bonds, enhancing its potential as a drug candidate.

Recent studies have highlighted the potential of N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}-4-Ethylbenzenesulfonamide in the development of novel pharmaceuticals. Researchers have explored its role as a kinase inhibitor, which could be pivotal in treating various cancers and inflammatory diseases. The compound's ability to selectively inhibit specific kinases makes it a promising candidate for targeted therapies.

In addition to its pharmacological applications, this compound has shown potential in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors or light-emitting diodes (LEDs). The dihydropyridazine ring's conjugated system allows for efficient charge transport, which is essential for these applications.

The synthesis of N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}-4-Ethylbenzenesulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the dihydropyridazine ring through cyclization reactions and subsequent functionalization with the sulfonamide group. Researchers have optimized these steps to improve efficiency and scalability.

From an environmental perspective, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits low toxicity to aquatic organisms under standard testing conditions, which is encouraging for its potential use in pharmaceuticals and industrial applications.

In conclusion, N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}-4-Ethylbenzenesulfonamide (CAS No.: 921880-87-7) represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for future research and development efforts.

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